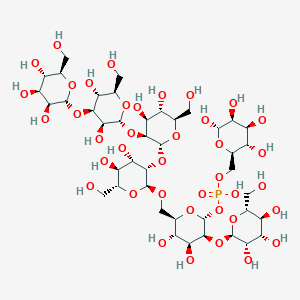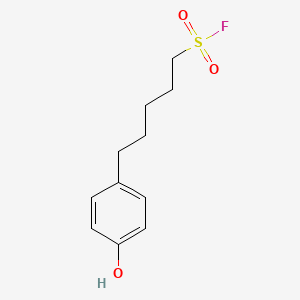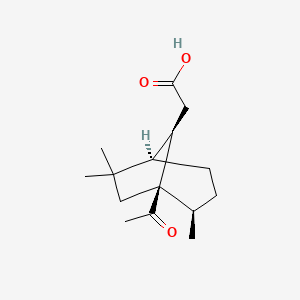
Phosphomannan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphomannan is a type of polysaccharide that is primarily found in the cell walls of yeast-like organisms, including species such as Candida albicans and Saccharomyces cerevisiae . This compound is characterized by its backbone structure, which consists of mannose units linked by α-1,6-glycosidic bonds, with phosphate groups attached to the mannose residues . The presence of phosphate groups imparts a negative charge to the molecule, which plays a crucial role in its interactions with other biological molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphomannan can be synthesized through the enzymatic action of phosphomannosyltransferases. In Saccharomyces cerevisiae, the synthesis involves the enzymes Ktr6 and Mnn4, while in Candida albicans, additional enzymes such as Mnt3 and Mnt5 are also involved . The synthesis typically occurs in the presence of phosphate in the growth media, which facilitates the formation of the this compound backbone with α-1,2 and α-1,3 side chains .
Industrial Production Methods: Industrial production of this compound involves the cultivation of yeast strains in controlled fermentation conditions. The composition of the growth media, including the availability of phosphate, significantly influences the yield and structure of the produced this compound . The fermentation process is followed by extraction and purification steps to isolate the this compound from the yeast cells .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphomannan undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of phosphate groups and hydroxyl groups on the mannose units makes it reactive under specific conditions .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include oxidized this compound, reduced this compound, and various substituted derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of phosphomannan involves its interaction with various biological molecules due to its negative charge and structural features . In Candida albicans, this compound plays a role in the interaction with phagocytic cells of the immune system and cationic antimicrobial peptides . The phosphate groups on the mannose residues are crucial for these interactions, as they facilitate binding to positively charged molecules .
Vergleich Mit ähnlichen Verbindungen
Mannans: Polysaccharides composed of mannose units without phosphate groups.
Glucans: Polysaccharides composed of glucose units.
Galactomannans: Polysaccharides composed of galactose and mannose units.
Glucomannans: Polysaccharides composed of glucose and mannose units.
Glucuronoxylomannans: Polysaccharides composed of glucose, xylose, and mannose units.
Eigenschaften
Molekularformel |
C42H73O39P |
|---|---|
Molekulargewicht |
1233 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-3-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-dihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] [(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C42H73O39P/c43-1-8-15(48)23(56)29(62)37(71-8)77-32-21(54)12(5-47)73-39(31(32)64)78-34-26(59)18(51)11(4-46)75-41(34)80-33-25(58)17(50)10(3-45)74-40(33)68-6-13-20(53)27(60)35(79-38-30(63)24(57)16(49)9(2-44)72-38)42(76-13)81-82(66,67)69-7-14-19(52)22(55)28(61)36(65)70-14/h8-65H,1-7H2,(H,66,67)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40+,41-,42-/m1/s1 |
InChI-Schlüssel |
QQXGKDXDGRCOKW-GVQSQGETSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O)O[C@H]3[C@H]([C@@H]([C@H](O[C@@H]3O[C@H]4[C@H]([C@@H]([C@H](O[C@@H]4OC[C@@H]5[C@H]([C@@H]([C@@H]([C@H](O5)OP(=O)(O)OC[C@@H]6[C@H]([C@@H]([C@@H]([C@H](O6)O)O)O)O)O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(C(OC3OC4C(C(C(OC4OCC5C(C(C(C(O5)OP(=O)(O)OCC6C(C(C(C(O6)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)CO)O)O)CO)O)O)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z,7E)-(1S,3R)-23-aza-23-[3-(1-hydroxy-1-methylethyl)-phenyl]-24,25,26,27-tetranor-9,10-seco-5,7,10(19)-cholestatriene-1,3-diol](/img/structure/B1263004.png)


![4-(1-azepanylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1263014.png)






![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)


